ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
Description
Ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic compound featuring a 1,2-dihydroisoquinolinone core substituted at the 2-position with a carbamoylmethyl group linked to a 4-methoxyphenyl ring and at the 5-position with an ethoxyacetate ester. The ethyl ester group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-3-29-21(26)14-30-19-6-4-5-18-17(19)11-12-24(22(18)27)13-20(25)23-15-7-9-16(28-2)10-8-15/h4-12H,3,13-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXWFWNZDGMAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Starting Materials
- Anthranilic acid derivatives : Serve as precursors for constructing the bicyclic framework.
- Ethyl chloroacetate : Introduces the ethoxyacetate side chain via nucleophilic substitution.
- 4-Methoxyphenyl isocyanate : Likely reagent for installing the carbamoylmethyl group at position 2 of the isoquinolinone ring.
Proposed Synthetic Pathway
Based on analogous compounds, the synthesis of ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate may proceed as follows:
Step 1: Formation of 5-Hydroxy-1,2-dihydroisoquinolin-1-one
Anthranilic acid reacts with a carbonyl source (e.g., acetic anhydride) under reflux to form the isoquinolinone core. Nitration or hydroxylation at position 5 could follow, though direct functionalization methods remain speculative without explicit literature.
Step 2: Introduction of the Carbamoylmethyl Group
The 2-position of the isoquinolinone is alkylated using a bromoacetamide derivative. For instance, reacting 5-hydroxy-1,2-dihydroisoquinolin-1-one with 2-bromo-N-(4-methoxyphenyl)acetamide in the presence of a base like potassium carbonate yields the intermediate 2-{[(4-methoxyphenyl)carbamoyl]methyl}-5-hydroxy-1,2-dihydroisoquinolin-1-one.
Reaction Conditions :
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 80–100°C
- Duration: 6–12 hours
Step 3: Etherification with Ethyl Chloroacetate
The phenolic hydroxyl group at position 5 undergoes alkylation with ethyl chloroacetate. This step mirrors methodologies described for related quinazolinones, where nucleophilic substitution is facilitated by anhydrous potassium carbonate.
Optimization Parameters :
| Parameter | Optimal Value |
|---|---|
| Solvent | Dry DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 60–70°C |
| Reaction Time | 4–6 hours |
Purification and Crystallization
Crystallization is critical for obtaining the pure compound. The patent WO2005089760A1 highlights the use of ethanol-water mixtures (95:5 v/v) for recrystallizing structurally similar isoquinolinone derivatives. Key steps include:
- Dissolving the crude product in hot ethanol-water.
- Concentrating the solution under reduced pressure (200–400 mbar).
- Gradual cooling to 0–5°C to induce crystallization.
Yield Enhancement :
- Distillation : Removing solvents like isopropyl ether improves yield.
- Slow Cooling : Prevents amorphous solid formation, ensuring high crystallinity.
Analytical Characterization
Spectroscopic Data
While specific data for the target compound are unavailable, analogous compounds provide reference benchmarks:
¹H NMR (500 MHz, DMSO-d₆) :
IR (KBr) :
Thermal Analysis
Differential Scanning Calorimetry (DSC) of related compounds shows melting points near 485–569 K, suggesting similar thermal stability for the target molecule.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halide in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural Differences :
Implications :
- The chlorine atom may enhance binding affinity to target proteins via halogen bonding but could reduce solubility compared to the methoxy group.
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
Structural Differences :
Implications :
- The thiadiazole core may improve metabolic stability but reduce π-π stacking interactions due to reduced aromatic surface area.
Ethyl (3-(((Phenylamino)carbonyl)oxy)phenyl)carbamate (Desmedipham)
Structural Differences :
- Backbone : Simplified phenylcarbamate structure without a fused heterocycle.
- Functional Groups: Retains a carbamate group but lacks the isoquinolinone and acetoxy substituents .
Implications :
- Desmedipham’s herbicidal activity suggests carbamates in the target compound may confer pesticidal properties. However, the absence of a heterocyclic core likely reduces target specificity .
Comparative Data Table
Research Findings and Trends
- Isoquinolinone vs. Thiadiazole: Isoquinolinone derivatives exhibit broader biological activity due to planar aromatic systems, enabling DNA intercalation or enzyme inhibition. Thiadiazoles, while metabolically robust, are less explored in drug discovery .
- Substituent Effects : Chlorine atoms (e.g., in ’s analog) improve target binding but may increase toxicity. Methoxy groups balance solubility and lipophilicity .
- Ester Groups : Ethyl esters prolong half-life in vivo compared to methyl esters, as observed in pesticide analogs like desmedipham .
Biological Activity
Ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound belonging to the isoquinoline derivatives. Its unique structure, which includes an isoquinoline core, a methoxyphenyl group, and an ethyl acetate moiety, has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 392.45 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Isoquinoline Core : This is achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
- Introduction of the Methoxyphenyl Group : This is accomplished via nucleophilic substitution reactions.
- Esterification : The final step involves esterification with ethyl acetate under acidic conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and glioblastoma cells. The compound's mechanism may involve the inhibition of specific enzymes related to cell cycle regulation and apoptosis induction.
Case Study Findings :
- A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against glioblastoma multiforme at low concentrations (nanomolar range), indicating its potential as an effective therapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties, making it a candidate for further investigation in the development of new antimicrobial agents.
The biological activity of this compound is likely mediated through its interaction with various molecular targets. It may bind to enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity. For instance, it could inhibit enzymes linked to tumor growth or promote apoptosis in cancer cells.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Ethyl 3-(4-hydroxyphenyl)-3-(phenylimino)-propanoate | Contains a phenylimino group | Antimicrobial |
| Methyl 3-(4-methoxyphenyl)-3-(phenylimino)-propanoate | Similar phenylimino structure | Anticancer |
| Ethyl 4-(benzoylamino)-3-hydroxybutanoate | Features an amide linkage | Antimicrobial |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound in a laboratory setting?
Methodological Answer:
- Reaction Conditions : Control temperature (e.g., 60–80°C for carbamoyl group coupling) and pH (neutral to mildly acidic) to minimize side reactions. Solvents like dichloromethane or ethanol are preferred due to their polarity and compatibility with amide/ester bond formation .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) to accelerate coupling reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC or HPLC (C18 column, UV detection at 254 nm).
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; ester carbonyl at ~170 ppm in ¹³C NMR) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for esters and amides) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at calculated m/z).
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) with B3LYP/6-31G* basis sets to model reaction pathways (e.g., nucleophilic attack on the ester group) .
- Reaction Path Search : Apply nudged elastic band (NEB) methods to identify transition states and activation energies for carbamoyl group transformations .
- Data Integration : Combine computational results with experimental data (e.g., kinetic studies) to refine predictive models .
Q. How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. non-cancerous) to assess selectivity .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm interactions with suspected biological targets (e.g., kinase enzymes) .
- Meta-Analysis : Cross-reference data from public databases (e.g., PubChem, excluding BenchChem as per guidelines) to identify outliers and systemic biases .
Q. What advanced separation techniques are suitable for isolating byproducts during large-scale synthesis?
Methodological Answer:
- Membrane Technology : Employ nanofiltration membranes (MWCO 300–500 Da) to separate unreacted precursors .
- Chromatography : Use preparative HPLC with a C18 column (acetonitrile/water gradient) for high-purity isolation.
- Crystallography : Optimize solvent systems (e.g., DMSO/water) to crystallize and characterize byproducts via single-crystal X-ray diffraction .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported synthetic yields for this compound?
Methodological Answer:
- Controlled Replication : Standardize solvents, catalysts, and equipment (e.g., reflux condensers vs. microwave reactors) across labs .
- Error Analysis : Quantify variability using statistical tools (e.g., ANOVA for batch-to-batch yield comparisons) .
- Open Data Sharing : Publish raw NMR/MS files and reaction logs in repositories like Zenodo to enable peer validation .
Q. What methodologies ensure reproducibility in crystallographic studies of derivatives?
Methodological Answer:
- Crystallization Protocols : Use slow evaporation in mixed solvents (e.g., chloroform/methanol) to obtain high-quality crystals .
- Data Validation : Cross-check CCDC deposition files (e.g., CCDC 1901024) for unit cell parameters and hydrogen bonding patterns .
- Software Calibration : Standardize refinement parameters in SHELX or OLEX2 to reduce subjectivity in structural interpretations .
Safety and Handling in Academic Research
Q. What safety protocols are critical when handling toxic intermediates during synthesis?
Methodological Answer:
- PPE : Use nitrile gloves, chemical-resistant lab coats, and fume hoods with HEPA filters .
- Waste Management : Neutralize reactive intermediates (e.g., quenching with sodium bicarbonate) before disposal .
- Emergency Preparedness : Maintain antidote kits (e.g., atropine for acetylcholinesterase inhibitors) and train staff in first-aid measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
